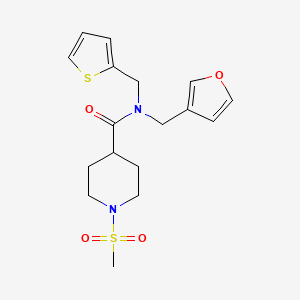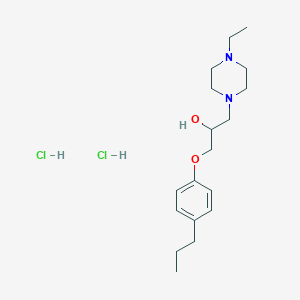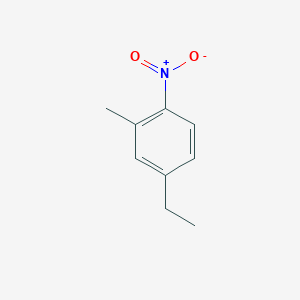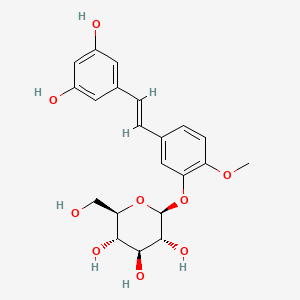
Rhapontigenin 3'-O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Rhapontigenin 3’-O-glucoside is a derivative of Rhapontigenin . The primary target of Rhapontigenin 3’-O-glucoside is the human cytochrome P450 1A1 . This enzyme is implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .
Mode of Action
Rhapontigenin 3’-O-glucoside, through its active form Rhapontigenin, exhibits a potent and selective inhibition of human P450 1A1 . It shows 400-fold selectivity for P450 1A1 over P450 1A2 and 23-fold selectivity for P450 1A1 over P450 1B1 .
Biochemical Pathways
The biochemical pathways affected by Rhapontigenin 3’-O-glucoside are those involving the human cytochrome P450 1A1 . By inhibiting this enzyme, Rhapontigenin 3’-O-glucoside can potentially prevent the biotransformation of carcinogenic and immunotoxic compounds .
Pharmacokinetics
The pharmacokinetics of Rhapontigenin 3’-O-glucoside have been examined using various techniques . It has been found that Rhapontigenin, the active form of Rhapontigenin 3’-O-glucoside, shows rapid glucuronidation and poor bioavailability .
Result of Action
The molecular and cellular effects of Rhapontigenin 3’-O-glucoside’s action are primarily related to its inhibition of the human cytochrome P450 1A1 . This inhibition can potentially prevent the biotransformation of a number of carcinogenic and immunotoxic compounds .
Biochemical Analysis
Biochemical Properties
Rhapontigenin 3’-O-glucoside has been shown to function as a P450 1A1 inhibitor . It has been suggested that Rhapontigenin, the aglycone form of Rhaponticin, is the biologically active form . Rhapontigenin has been shown to inhibit the human cytochrome P450 1A1 , an enzyme implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .
Cellular Effects
Rhapontigenin, the aglycone form of Rhaponticin, has been shown to have various biological activities including anticancer activities . It has also been shown to have anti-inflammatory properties .
Molecular Mechanism
Rhapontigenin, the aglycone form of Rhaponticin, has been shown to inhibit the human cytochrome P450 1A1 . This enzyme is implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .
Temporal Effects in Laboratory Settings
While there is limited information available on the temporal effects of Rhapontigenin 3’-O-glucoside in laboratory settings, it has been shown that Rhapontigenin, the aglycone form of Rhaponticin, shows a rapid glucuronidation and a poor bioavailability when injected in rats .
Dosage Effects in Animal Models
Rhapontigenin, the aglycone form of Rhaponticin, has been shown to have a significant dose-dependent decrease in the serum lipid level in rats fed a high-cholesterol diet .
Metabolic Pathways
Rhapontigenin, the aglycone form of Rhaponticin, has been shown to inhibit the human cytochrome P450 1A1 , an enzyme implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhapontigenin 3’-O-glucoside can be isolated from natural sources such as the seeds of fenugreek (Trigonella foenum-graecum L.) using high-speed countercurrent chromatography (HSCCC) . The separation is achieved using a solvent system of n-hexane–ethyl acetate–methanol–water (1:4:2:6, v/v/v/v) with an optimized flow rate of 2.2 mL/min and a revolution speed of 850 rpm . The chemical structures are identified using UV spectroscopy, 1H-NMR, and 13C-NMR .
Industrial Production Methods: Industrial production of rhapontigenin 3’-O-glucoside involves the extraction from plant materials, particularly rhubarb species. An optimized extraction process using 57% ethanol at 65°C for 24 hours has been developed, yielding a high content of rhaponticin from the roots of Rheum undulatum .
Chemical Reactions Analysis
Types of Reactions: Rhapontigenin 3’-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize rhapontigenin 3’-O-glucoside.
Reduction: Reducing agents like sodium borohydride can be employed for the reduction of this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of rhapontigenin 3’-O-glucoside, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Rhapontigenin 3’-O-glucoside has a wide range of scientific research applications:
Comparison with Similar Compounds
Rhapontigenin: The aglycone form of rhaponticin, known for its biological activities.
Isorhapontigenin: A structural isomer of rhapontigenin with similar biological properties.
Piceatannol: A stilbene compound with antioxidant and anticancer activities.
Uniqueness: Rhapontigenin 3’-O-glucoside is unique due to its glucoside moiety, which enhances its solubility and bioavailability compared to its aglycone form . This structural feature also contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c1-28-15-5-4-11(2-3-12-6-13(23)9-14(24)7-12)8-16(15)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZBFHDKUAVGLR-DXKBKAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
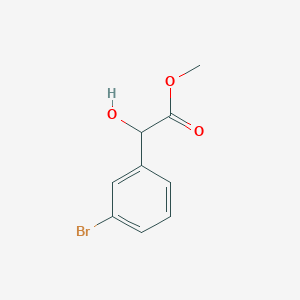

![1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2541858.png)
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2541861.png)
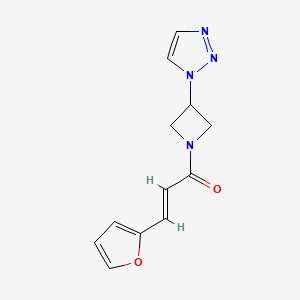

![(E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2541864.png)
![5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride](/img/structure/B2541865.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2541869.png)
![[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B2541870.png)
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
